4,6-Bis(4-chlorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-bis(4-chlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBJFJZSRSRVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610104 | |
| Record name | 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215257-64-0 | |
| Record name | 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Bis 4 Chlorophenyl Pyrimidin 2 Amine and Its Derivatives
Direct Synthetic Approaches to 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine
Direct approaches to synthesizing the 4,6-diaryl-2-aminopyrimidine skeleton are highly valued for their efficiency. These methods typically involve a one-pot reaction that assembles the heterocyclic ring from acyclic precursors.
Reactions Involving Chalcone (B49325) Derivatives and Guanidine (B92328) Salts
A prevalent and classic method for synthesizing 2-aminopyrimidines involves the cyclocondensation reaction between a chalcone (1,3-diaryl-2-propen-1-one) and a guanidine salt. nih.gov The chalcone provides the C4-C5-C6 backbone of the pyrimidine (B1678525) ring, while guanidine supplies the N1, C2, and N3 atoms, including the C2-amino group. The general scheme involves the reaction of 1,3-bis(4-chlorophenyl)prop-2-en-1-one (B2597432) with guanidine hydrochloride to yield this compound.
The choice of solvent is critical for the success of the condensation reaction, influencing reaction rates and product yields.
Ethanol (B145695): Ethanol is the most commonly employed solvent for this transformation. It effectively dissolves the chalcone precursor and guanidine salt (often with a base), and its boiling point is suitable for refluxing the reaction mixture to completion. Reactions are typically refluxed for several hours to ensure the cyclization is complete.
Dioxane: In some synthetic procedures for related pyrimidines, dioxane has been used as the solvent, often in the presence of a catalyst like piperidine. nih.gov
Dimethylformamide (DMF): DMF is another solvent used in related guanidine condensations, particularly for reactions requiring higher temperatures. For instance, the synthesis of a guanidinyl carboxy naphthyridine derivative, a precursor for further condensation with chalcones, was conducted by refluxing in DMF. nih.gov
The general procedure involves dissolving the chalcone and guanidine hydrochloride in the chosen solvent, adding a base, and heating the mixture. After the reaction, the mixture is typically cooled and poured into ice water, causing the pyrimidine product to precipitate.
Table 1: Solvent Systems in Chalcone-Guanidine Condensation
| Solvent | Typical Reactants | Conditions | Reference |
|---|---|---|---|
| Ethanol | Chalcone, Guanidine HCl, KOH | Reflux for 10-22 hours | |
| Dioxane | Chalcone, Guanidinyl derivative, Piperidine | Reflux for 11 hours | nih.gov |
| DMF | Nalidixic acid ester, Guanidine carbonate | Reflux for 4 hours | nih.gov |
The cyclization of chalcones with guanidine hydrochloride requires basic conditions to proceed efficiently. nih.govresearchgate.netnih.gov The base plays a dual role in the reaction mechanism. Firstly, it deprotonates the guanidine hydrochloride to generate free guanidine, which is the active nucleophile required for the reaction. Secondly, the base catalyzes the Michael addition of the guanidine to the α,β-unsaturated carbonyl system of the chalcone, initiating the cyclization cascade.
Potassium hydroxide (B78521) (KOH) is the most frequently used base for this purpose, typically added as an ethanolic or aqueous solution. The concentration of the base and the reaction temperature are optimized to maximize the yield of the desired 2-aminopyrimidine (B69317) while minimizing side reactions. The reaction is believed to proceed via an initial Michael addition, followed by intramolecular condensation and subsequent dehydration/oxidation to afford the aromatic pyrimidine ring.
To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the synthesis of pyrimidine and dihydropyrimidine (B8664642) derivatives. researchgate.net While the direct microwave-assisted synthesis of this compound from the corresponding chalcone and guanidine is not extensively detailed, the principle has been well-established in the closely related Biginelli reaction for synthesizing dihydropyrimidinones. tandfonline.comtandfonline.com In these protocols, microwave irradiation under solvent-free conditions, often with a catalyst like ferric chloride, dramatically reduces reaction times from many hours to a few minutes and often increases yields. tandfonline.comtandfonline.com This methodology presents a significant improvement over conventional heating methods, offering a faster, more energy-efficient, and often higher-yielding route to pyrimidine-based compounds. nih.govmdpi.com
Amination Reactions of Dichloropyrimidine Precursors
An alternative and versatile route to 4,6-disubstituted-2-aminopyrimidines involves the functionalization of a pre-formed pyrimidine ring, specifically through the nucleophilic aromatic substitution (SNAr) of chloropyrimidines.
Reactions of 4,6-Dichloropyrimidines with Amines and Polyamines
This approach starts with a suitably substituted dichloropyrimidine, such as 2-amino-4,6-dichloropyrimidine (B145751) or 4,6-dichloropyrimidine (B16783) itself. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack by amines due to the electron-withdrawing nature of the ring nitrogen atoms.
The synthesis of 4,6-diaminopyrimidine (B116622) derivatives has been achieved through the reaction of 4,6-dichloropyrimidine with various amines and polyamines. researchgate.net The reaction can be controlled to achieve either mono- or di-substitution. For instance, reacting 4,6-dichloropyrimidine with a double excess of a diamine in boiling dioxane with cesium carbonate can lead to the corresponding N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net
To achieve disubstitution and synthesize 4,6-diaminopyrimidines, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) are often employed. nih.gov The reaction of a 4-amino-6-chloropyrimidine (B18116) intermediate with a second amine in the presence of a palladium catalyst and a suitable ligand (like DavePhos or BINAP) can yield the desired 4,6-diaminopyrimidine. nih.gov To suppress the formation of side products, a significant excess of the amine is often required. nih.gov Research has shown that the regioselectivity of amination on dichloropyrimidines can be controlled, with some methods favoring substitution at the C4 position. researchgate.net The precursor, 2-amino-4,6-dichloropyrimidine, can be synthesized by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with an excess of phosphorus oxychloride in the presence of triethylamine. google.com
Table 2: Catalytic Systems for Amination of Chloropyrimidines
| Substrate | Amine | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| 4-Amino-6-chloropyrimidine | Adamantylalkylamine | Pd(dba)₂, DavePhos / NaOtBu | 4,6-Diaminopyrimidine | nih.gov |
| 4,6-Dichloropyrimidine | Diamines | Pd(dba)₂, BINAP / Cs₂CO₃ | Macrocycles or 4,6-Bis-(diamino)pyrimidines | researchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(0) / LiHMDS | C4-aminated pyrimidine | researchgate.net |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amines | No catalyst | C4-aminated pyrimidine | researchgate.net |
Amination Reactions of Dichloropyrimidine Precursors
Chemoselective Functionalization at Pyrimidine Core Positions
The pyrimidine ring is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize its various positions is crucial for the development of new molecular entities. In the context of 4,6-diarylpyrimidin-2-amines, the C-5 position is a key site for modification.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct C-H functionalization of the pyrimidine core. A notable strategy involves the remote C5-arylation and olefination of N-(alkyl)pyrimidin-2-amine derivatives. This approach is highly regioselective and can be achieved through different palladium catalytic cycles (Pd(II)/Pd(IV) and Pd(0)/Pd(II)). For instance, the C5-arylation of an N-(tert-butyl)pyrimidin-2-amine can be successfully carried out with aryl halides, such as iodobenzene, in the presence of a palladium catalyst. This method avoids the need for pre-functionalization of the pyrimidine ring, which typically involves a halogenation-lithium halogen exchange-borylation-Suzuki coupling sequence. nih.gov
The amino group at the C-2 position of the pyrimidine ring can also be a site for functionalization. It can undergo nucleophilic substitution reactions, react with carbonyl compounds to form imines, or with carboxylic acids and their derivatives to yield amides. Furthermore, diazotization of the amino group followed by coupling reactions, such as C-N or Buchwald-Hartwig coupling, can lead to the formation of transition metal complexes, thereby expanding the chemical space accessible from the 2-aminopyrimidine core. nih.gov
General Synthetic Strategies for 2-Aminopyrimidine Core Compounds
The construction of the 2-aminopyrimidine core is a fundamental step in the synthesis of this compound. Several convergent strategies have been developed for this purpose, primarily involving the condensation of a three-carbon component with guanidine.
One-Pot Multi-Component Reactions
One-pot multi-component reactions are highly efficient for the synthesis of complex molecules like 2-aminopyrimidines from simple starting materials in a single step. These reactions offer advantages in terms of reduced reaction times, lower costs, and environmental friendliness. A common approach involves the reaction of an aromatic aldehyde, a ketone, and guanidine. For instance, the condensation of benzaldehydes, acetophenones, and guanidinium (B1211019) carbonate in the presence of a base like sodium hydroxide can produce 4,6-diaryl-2-aminopyrimidines in good yields under solvent-free conditions. researchgate.net Another variation utilizes a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, to afford 2-aminopyrimidines in up to 80% yield. nih.gov
A Biginelli-inspired three-component reaction provides an efficient route to 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. This method involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence, yielding the desired products in moderate to excellent yields. nih.govnih.gov
Reactions of Cinnamaldehydes with Guanidine
While the use of chalcones (1,3-diaryl-2-propen-1-ones) is more prevalent, cinnamaldehydes can also serve as the three-carbon backbone for the synthesis of 2-aminopyrimidines. The reaction of a cinnamaldehyde (B126680) with guanidine would proceed through a similar cyclocondensation mechanism to that of chalcones, leading to the formation of the pyrimidine ring. However, specific examples detailing the synthesis of this compound from the corresponding cinnamaldehyde are less commonly reported in the literature compared to the chalcone-based routes.
Reactions of Enaminones with Guanidine Nitrate (B79036)
Enaminones are versatile intermediates in heterocyclic synthesis. The reaction of enaminones with guanidine nitrate is a viable method for the preparation of 2-aminopyrimidines. This reaction typically proceeds via a nucleophilic attack of guanidine on the enaminone, followed by cyclization and dehydration to afford the aromatic pyrimidine ring. The synthesis of enaminones themselves can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with amines or the coupling of acid chlorides with terminal alkynes followed by amine addition. organic-chemistry.org
Derivatization Strategies of this compound
Once the this compound core is synthesized, further derivatization can be carried out to modify its properties. A common strategy involves the functionalization of the exocyclic amino group.
Formation of Amide Derivatives (e.g., Acetamides)
The amino group at the C-2 position of the pyrimidine ring can be readily acylated to form amide derivatives. For example, the reaction of a 2-aminopyrimidine with an acylating agent such as acetic anhydride (B1165640) or an acyl chloride in the presence of a base leads to the formation of the corresponding acetamide (B32628). This reaction is a straightforward and widely used method for modifying the 2-aminopyrimidine scaffold. While a specific synthesis for N-(4,6-bis(4-chlorophenyl)pyrimidin-2-yl)acetamide is not explicitly detailed in the reviewed literature, the general procedure is well-established for related compounds. For instance, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has been synthesized by reacting 4,6-diamino-pyrimidine-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide. nih.gov This demonstrates the feasibility of forming an acetamide linkage on a substituted pyrimidine core.
Synthesis of Schiff Bases from Amino Pyrimidines
Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. niscpr.res.invistas.ac.in The synthesis of Schiff bases from amino pyrimidines is a common strategy to create derivatives with a wide range of applications. niscpr.res.in The imine group is significant in many natural and synthetic compounds and is often critical to their biological activities. vistas.ac.in
The general method for synthesizing Schiff bases from 2-aminopyrimidine involves the reaction of the amine with a substituted aldehyde. niscpr.res.in This condensation reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, or a base like sodium hydroxide. niscpr.res.in The reaction is often carried out in a solvent like methanol (B129727) or ethanol. niscpr.res.in
Two primary methods are employed for this synthesis: conventional heating and microwave irradiation.
Conventional Method: In this approach, the reactants (2-aminopyrimidine and the aldehyde) are dissolved in a suitable solvent (e.g., ethanol) with a catalyst. The mixture is then heated on a steam or water bath for a period ranging from 45 minutes to 4 hours. vistas.ac.in The reaction progress can be monitored using thin-layer chromatography (TLC). niscpr.res.invistas.ac.in Upon completion, the reaction mixture is cooled, often allowing the product to precipitate. The resulting solid is then filtered, dried, and purified, typically by recrystallization from a solvent like warm ethanol. niscpr.res.invistas.ac.in
Microwave Irradiation Method: This method offers a more rapid alternative to conventional heating. The reactants and catalyst are mixed in a beaker and irradiated in a microwave. The reaction is monitored at short intervals (e.g., every minute) until completion, as indicated by TLC. niscpr.res.in This technique can significantly reduce reaction times.
The synthesis of novel mono and bis Schiff bases has also been achieved by reacting pyrimidine derivatives with various aldehydes in dry benzene (B151609), using glacial acetic acid as a catalyst. researchgate.netarabjchem.orgscilit.com The resulting Schiff bases are then characterized using techniques such as melting point analysis, FTIR, and 1H NMR spectroscopy. researchgate.netarabjchem.org
Table 1: Reaction Conditions for Synthesis of N-benzylidine-2-aminopyrimidine Schiff Bases
| Parameter | Conventional Method Details | Microwave Method Details | Source |
|---|---|---|---|
| Reactants | 2-Aminopyrimidine, Substituted Aldehydes | 2-Aminopyrimidine, Substituted Aldehydes | niscpr.res.in |
| Catalyst | Glacial Acetic Acid or Sodium Hydroxide (40%) | Glacial Acetic Acid or Sodium Hydroxide | niscpr.res.in |
| Solvent | Methanol or Ethanol | Methanol or Ethanol | niscpr.res.in |
| Heating | Steam bath or Water bath (3-4 hours) | Microwave Irradiation | niscpr.res.invistas.ac.in |
| Monitoring | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) | niscpr.res.invistas.ac.in |
| Purification | Recrystallization from Methanol/Ethanol | Recrystallization from Methanol/Ethanol | niscpr.res.in |
Synthetic Route Optimization and Yield Enhancement
The optimization of synthetic routes is crucial for improving reaction efficiency, increasing product yield, and ensuring the economic and environmental viability of a chemical process. For the synthesis of this compound and its derivatives, several strategies can be employed to enhance yields and streamline the procedure.
A common and direct route for synthesizing the 4,6-diaryl-2-aminopyrimidine core involves a cyclocondensation reaction. Specifically, this compound can be prepared from the corresponding chalcone, 1,3-bis(4-chlorophenyl)prop-2-en-1-one. This chalcone is reacted with guanidine hydrochloride in the presence of a base, such as sodium isopropylate, in a solvent like isopropanol.
Optimization of this and similar syntheses often focuses on several key parameters:
Catalyst Selection: The choice and amount of catalyst can significantly impact reaction rates and yields. In the synthesis of related heterocyclic compounds, various catalysts are explored. For instance, in the synthesis of 2-amino-4H-chromenes, different amounts of a nanocatalyst were tested to find the optimal loading for the highest product yield in the shortest time. rsc.org Similarly, for pyrimidine synthesis, optimizing the base (e.g., sodium hydroxide, sodium isopropylate) concentration is a key step.
Solvent and Temperature: The reaction solvent can influence the solubility of reactants and intermediates, affecting the reaction rate. Common solvents for pyrimidine synthesis include alcohols like ethanol or isopropanol. ptfarm.pl Temperature is another critical factor. While some reactions proceed well at room temperature with extended stirring ptfarm.pl, others require heating or reflux to go to completion. sciensage.info A systematic study of reaction temperature can determine the optimal balance between reaction speed and the formation of byproducts. For example, in a three-component reaction to form chromene derivatives, the temperature was varied, with 40 °C being found to be optimal for achieving a high yield of 94% in just 10 minutes under solvent-free conditions. rsc.org
Reaction Time and Monitoring: Following the reaction's progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or low yields from incomplete reactions. vistas.ac.in
Purification Techniques: The final yield and purity of the product depend heavily on the purification method. Recrystallization from an appropriate solvent system (e.g., water-ethanol) is a common and effective method for purifying solid products. ptfarm.pl Column chromatography is another powerful technique used to isolate the desired compound from complex reaction mixtures. sciensage.info
Table 2: Key Parameters for Synthetic Optimization
| Parameter | Area of Optimization | Examples/Strategies | Source |
|---|---|---|---|
| Reactant Stoichiometry | Molar ratios of reactants | Varying the ratio of chalcone to guanidine to find the most effective conversion. | ptfarm.pl |
| Catalyst | Type and Concentration | Testing different bases (NaOH, NaOEt, sodium isopropylate) and their concentrations. ptfarm.pl Investigating novel catalysts like layered double hydroxides. rsc.org | rsc.orgptfarm.pl |
| Solvent | Polarity and aprotic/protic nature | Comparing yields in different alcohols (methanol, ethanol, isopropanol) or exploring solvent-free conditions. niscpr.res.inrsc.org | niscpr.res.inrsc.org |
| Temperature | Reaction kinetics vs. side products | Conducting the reaction at room temperature, 40°C, or reflux to determine the optimal thermal conditions. rsc.orgptfarm.plsciensage.info | rsc.orgptfarm.plsciensage.info |
| Energy Source | Conventional vs. Alternative | Comparing conventional heating (water bath) with microwave irradiation for reduced reaction times. niscpr.res.in | niscpr.res.in |
Molecular Structure and Spectroscopic Characterization
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural confirmation of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine rely on a suite of advanced spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity, functional groups, molecular weight, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, provides specific insights into the electronic environment of the hydrogen atoms within the molecule. The aromatic protons of the two 4-chlorophenyl rings appear as a multiplet at approximately δ 8.01 ppm, integrating to four protons. Another multiplet, integrating to five protons and corresponding to the remaining aromatic protons and the pyrimidine (B1678525) ring proton, is observed in the range of δ 7.48-7.39 ppm. A key feature of the spectrum is a singlet at δ 5.18 ppm, which corresponds to the two protons of the amino group (-NH₂).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.01 | Multiplet | 4H | Ar-H |
| 7.48-7.39 | Multiplet | 5H | Ar-H, Pyrimidine-H |
| 5.18 | Singlet | 2H | -NH₂ |
Data sourced from a study on substituted pyrimidines. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for the related compound 6-(6-chloropyridin-3-yl)-4-(2,4-difluorophenyl)pyrimidin-2-amine
| Chemical Shift (δ) ppm | Assignment |
| 165.6 | C2 (Pyrimidine) |
| 163.5 | C-F (Phenyl) |
| 162.4 | C4 (Pyrimidine) |
| 153.2 | C-Cl (Pyridine) |
| 148.4 | Pyridine (B92270) |
| 137.2 | Pyridine |
| 124.3 | Pyridine |
Note: This data is for a structurally similar, but not identical, compound and is presented for comparative purposes. jmolecularsci.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. The presence of the amino group is indicated by two distinct stretching vibrations at 3305 cm⁻¹ and 3186 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching of the N-H bonds in a primary amine. A strong absorption at 1638 cm⁻¹ is attributed to the C=N stretching vibration within the pyrimidine ring. Furthermore, a band at 804 cm⁻¹ is characteristic of the C-Cl stretching vibration of the chlorophenyl groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3305 | N-H Stretch (asymmetric) |
| 3186 | N-H Stretch (symmetric) |
| 1638 | C=N Stretch (pyrimidine) |
| 804 | C-Cl Stretch |
Data sourced from a study on substituted pyrimidines. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. While a specific mass spectrum for this compound was not found in the available literature, the fragmentation patterns of similar pyrimidine derivatives have been studied. Generally, in pyrimidine compounds, the molecular ion peak is observed, and fragmentation often involves the loss of substituents from the pyrimidine ring. For a related compound, 2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine, the mass spectrum has been recorded, providing an example of the type of data obtained from this technique. The molecular weight of this compound can be calculated from its chemical formula, C₁₆H₁₁Cl₂N₃.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Although specific UV-Vis absorption maxima for this compound are not detailed in the searched literature, pyrimidine derivatives are known to exhibit characteristic UV absorption bands. The electronic spectrum is influenced by the π-systems of the pyrimidine and the attached chlorophenyl rings. It is expected that the compound would show absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic rings. The exact position of these bands would be influenced by the solvent and the specific electronic interactions between the different parts of the molecule. For instance, studies on other aminopyrimidine derivatives have shown that the absorption spectra can be affected by solvent polarity.
In-depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data
A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the structural characterization of the chemical compound This compound . Despite targeted searches for its single-crystal X-ray diffraction data, no specific information regarding its crystal system, space group, molecular conformation, dihedral angles, or precise bond lengths and angles has been publicly reported.
The synthesis of various pyrimidine derivatives is an active area of research, with many compounds being characterized for their potential applications in medicinal chemistry and materials science. Typically, single-crystal X-ray diffraction analysis is a fundamental technique used to elucidate the three-dimensional structure of a molecule, providing unequivocal proof of its chemical identity and detailed insights into its stereochemistry and intermolecular interactions.
While crystallographic data exists for structurally related compounds, such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, this information cannot be extrapolated to accurately describe the molecular architecture of this compound. The substitution of a methylsulfanyl group with a second 4-chlorophenyl group at the 6-position of the pyrimidine ring would significantly alter the molecule's steric and electronic properties, leading to a distinct crystal packing arrangement and molecular geometry.
Therefore, without experimental X-ray diffraction data for the title compound, a detailed and scientifically accurate discussion under the requested subheadings is not possible. The scientific community awaits the synthesis of suitable single crystals and subsequent crystallographic analysis to fully characterize the molecular structure of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netsemanticscholar.org It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra. materialsciencejournal.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity. nih.govnih.gov
For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the HOMO-LUMO energy gap was calculated to be small, suggesting the molecule is chemically reactive. nih.gov Quantum chemical calculations for various compounds, often performed using DFT methods like B3LYP, provide precise energy values for these orbitals. nih.govnih.gov
Table 1: Example of Frontier Molecular Orbital Energies for a Pyrimidine (B1678525) Derivative (Data for illustrative purposes from a related compound)
| Parameter | Energy (Hartree) - B3LYP |
| HOMO | -0.31556 |
| LUMO | -0.15490 |
| Energy Gap (ΔE) | 0.16066 |
| Source: Data for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. nih.gov |
Global Reactivity Indices
Global reactivity descriptors are chemical concepts derived from the energies of frontier molecular orbitals that help predict and rationalize the reactivity of a molecule. nih.gov These indices are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies, respectively.
Key global reactivity indices include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Electrophilicity Index (ω): Quantifies the electrophilic character of a species. nih.gov
These parameters are crucial for understanding the stability and reactivity of chemical compounds. nih.gov
Table 2: Example of Global Reactivity Descriptors for Fused Pyrimidine Derivatives (Data for illustrative purposes from related compounds)
| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |
| Derivative 3 | 1.838 | 3.869 | 4.072 |
| Derivative 7 | 1.777 | 3.896 | 4.254 |
| Source: Data for chromenopyrimidine derivatives. nih.gov |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govrsc.org These methods are fundamental in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Binding Mode Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. rasayanjournal.co.in Studies on various pyrimidine derivatives have successfully used docking to predict their binding modes. For example, docking studies on 2-amino-4,6-diarylpyrimidine derivatives against the ABL1 tyrosine kinase identified key interactions within the enzyme's active site. rsc.org MD simulations can then be used to validate the stability of the predicted ligand-protein complex over time. nih.govrsc.org
Interaction Mechanisms within Binding Pockets (e.g., Hydrogen Bonding, π-π Stacking)
Docking analyses provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. rsc.org Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like an -NH2 group) and acceptors (like a carbonyl oxygen on an amino acid). In a study of a related aminopyrimidine, hydrogen bonds with key amino acid residues in the active site were identified as critical for binding. rsc.org
π-π Stacking: Occurs between aromatic rings. In the crystal structure of a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, offset face-to-face π-π stacking interactions were observed between the benzene (B151609) and pyrimidine rings of adjacent molecules. nih.gov
These detailed interaction maps help rationalize the observed biological activity and guide the design of more potent and selective inhibitors. rsc.org
Stability and Dynamics of Ligand-Receptor Complexes
The stability of a ligand-receptor complex is a critical determinant of a compound's biological activity. Molecular dynamics (MD) simulations are a key computational technique used to study the dynamic behavior and stability of these complexes over time. While specific MD simulation studies exclusively on 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine are not extensively documented in the available literature, research on analogous 2-amino-4,6-diarylpyrimidine derivatives provides significant insights. nih.govacs.orgrsc.org
MD simulations can predict the stability of a protein-ligand complex by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable complex is often characterized by a low and fluctuating RMSD value, indicating that the ligand remains bound in a consistent conformation within the receptor's active site. nih.gov For instance, MD simulations of 2-amino-4,6-diarylpyrimidine derivatives targeting ABL1 kinase have been used to confirm the stability of the ligand-enzyme complexes. acs.orgrsc.org
The stability of these complexes is governed by a network of intermolecular interactions. Key interactions for 2-aminopyrimidine (B69317) scaffolds typically include:
Hydrogen Bonds: The 2-amino group and the nitrogen atoms within the pyrimidine ring are crucial hydrogen bond donors and acceptors, often forming key interactions with hinge region residues in kinases. acs.org
Hydrophobic Interactions: The diaryl substituents engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic nature of the phenyl and pyrimidine rings allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. acs.org
In studies of related 2-amino-4,6-diarylpyrimidines as ABL1 kinase inhibitors, MD simulations have confirmed that stable hydrogen bonds and π-π stacking interactions with key residues in the active site are crucial for inhibitory activity. acs.orgrsc.org
Table 1: Summary of MD Simulation Findings for Related 2-Amino-4,6-Diarylpyrimidine Complexes
| Target Protein | Key Interacting Residues | Observed Interactions | Implication for Stability | Reference |
|---|---|---|---|---|
| ABL1 Kinase | Glu286, Met318, Ile360, Asp381 | Hydrogen bonds, π-π stacking | Stable binding in the active site, confirming inhibitory potential. | acs.orgrsc.org |
| α-Glucosidase | Not specified | Protein-ligand complex stability | Assessment of dynamic behavior and binding affinity of the most active inhibitors. | nih.gov |
| Adenosine A1 Receptor | Asn6.55 | Reinforced double-hydrogen bond | Increased acidity of the exocyclic amino group due to a cyano substituent at position 5 leads to stronger binding. | nih.gov |
Induced Fit Docking Studies
Standard molecular docking often treats the protein receptor as a rigid entity. However, in reality, the binding of a ligand can induce significant conformational changes in the receptor's active site. Induced Fit Docking (IFD) is a computational technique that accounts for this flexibility of both the ligand and the protein, providing a more accurate prediction of the binding mode. nih.govmdpi.comyoutube.comfrontiersin.org
The IFD protocol typically involves an iterative process of docking the ligand into a flexible receptor model, where the side chains of the active site residues are allowed to move and adapt to the ligand's shape and chemical features. nih.govfrontiersin.org This method is particularly valuable for studying the binding of inhibitors to kinases, which are known for their conformational flexibility. nih.gov
For the 4,6-diaryl-2-aminopyrimidine scaffold, IFD studies can elucidate:
Accurate Binding Poses: IFD can successfully reproduce the experimentally observed binding poses of kinase inhibitors, providing confidence in the predicted interactions. nih.gov
Key Interactions: It helps in identifying the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. For kinase inhibitors, interactions with hinge region residues (e.g., Cys797 in EGFR) and the DFG motif (e.g., Asp855 in EGFR, Asp381 in ABL) are often critical. nih.gov
Conformational Changes: The method reveals how the receptor adapts to the ligand. For example, the DFG motif in kinases can adopt a "DFG-in" (active) or "DFG-out" (inactive) conformation, and IFD can predict which conformation is preferred upon inhibitor binding.
While no specific IFD studies for this compound were found, the methodology has been successfully applied to a wide range of structurally diverse kinase inhibitors, including those with pyrimidine cores, against targets like EGFR and ABL kinase. nih.gov
Table 2: Key Aspects of Induced Fit Docking (IFD) for Kinase Inhibitors
| Aspect | Description | Software/Methodology | Significance | Reference |
|---|---|---|---|---|
| Protein Flexibility | Allows for side-chain and sometimes backbone flexibility in the receptor's binding site. | Schrödinger's IFD protocol (combining Glide and Prime) | Crucial for accurately predicting binding modes in flexible receptors like kinases. | youtube.comyoutube.com |
| Ligand Sampling | Generates multiple conformations of the ligand to explore different binding possibilities. | Glide docking within the IFD workflow | Ensures a comprehensive search of the ligand's conformational space. | nih.gov |
| Scoring | Ranks the predicted poses based on an energy function that accounts for both ligand-protein interaction energy and the energetic cost of protein rearrangement. | IFDScore, E-model | Helps in identifying the most plausible binding mode from a set of generated poses. | nih.gov |
| Validation | The ability of the IFD protocol to reproduce the native poses of ligands from crystal structures. | Comparison of docked pose RMSD with crystal structure | Provides confidence in the predictive power of the model for new compounds. | nih.gov |
Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For this compound, SAR methodologies are employed to design new analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping Strategies
Scaffold hopping is a drug design strategy that involves modifying the central core (scaffold) of a known active compound to identify novel chemotypes that retain or improve upon the biological activity of the parent molecule. nih.gov This approach is valuable for discovering compounds with new intellectual property, improved properties, or different side-effect profiles.
Starting from the 4,6-diaryl-2-aminopyrimidine scaffold of the title compound, several scaffold hopping strategies could be envisioned:
Ring Opening or Closure: The pyrimidine ring could be part of a larger ring system or be formed from an acyclic precursor, leading to significant changes in the molecular framework.
Topological/Shape-Based Hopping: This involves finding completely new scaffolds that mimic the three-dimensional shape and pharmacophoric features of the original compound.
Table 3: Examples of Scaffold Hopping Strategies Relevant to Pyrimidine Derivatives
| Original Scaffold | New Scaffold | Rationale/Outcome | Reference |
|---|---|---|---|
| 2-Aminoimidazole | 2-Aminopyrimidine | Generated new analogs with activity against MRSA biofilms and the ability to suppress colistin (B93849) resistance. | nih.gov |
| Aminopyrazole | Aminopyrimidine | Utilized to develop novel and potent PLK4 inhibitors for cancer therapy. | nih.gov |
| 4-Arylpyrimidine | Diverse Nitrogen Heteroaromatics | A strategy for skeletal editing of pyrimidines into a wide range of other heterocycles. | researchgate.net |
Bioisosteric Replacements in Pyrimidine Derivatives
Bioisosterism refers to the exchange of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological properties. wikipedia.orgcambridgemedchemconsulting.comnih.gov For this compound, several bioisosteric replacements can be considered to modulate its activity, selectivity, and pharmacokinetic profile.
Replacements for the 4-Chlorophenyl Group:
Aromatic Ring: The phenyl ring can be replaced by other aromatic rings like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can alter the electronic properties and introduce new interaction points (e.g., a hydrogen bond acceptor in the case of pyridine).
Chloro Substituent: The chlorine atom can be replaced by other halogens (F, Br) or by groups such as methyl (CH₃), trifluoromethyl (CF₃), or cyano (CN). cambridgemedchemconsulting.com These modifications can affect the lipophilicity, electronic nature, and metabolic stability of the compound. For example, replacing a hydrogen with a fluorine atom can block metabolic oxidation. wikipedia.org
Replacements for the Pyrimidine Core:
As discussed in scaffold hopping, the entire pyrimidine ring can be replaced by other heterocycles that maintain the key pharmacophoric features.
Replacements for the 2-Amino Group:
The primary amine can be modified to secondary or tertiary amines, or replaced with other groups like hydroxyl (-OH) or a small alkyl group, though this would significantly alter the hydrogen bonding capacity.
Table 4: Potential Bioisosteric Replacements for this compound
| Original Group | Bioisosteric Replacement | Potential Effect | Reference |
|---|---|---|---|
| Phenyl | Pyridyl, Thienyl | Modify hydrogen bonding capacity, alter solubility and electronic properties. | cambridgemedchemconsulting.com |
| -Cl | -F, -Br, -CH₃, -CF₃, -CN | Modulate lipophilicity, metabolic stability, and electronic effects. | wikipedia.orgcambridgemedchemconsulting.com |
| -NH₂ | -OH, -CH₃ | Alter hydrogen bonding potential and basicity. | cambridgemedchemconsulting.com |
| Pyrimidine Ring | Pyridine, Pyrazine | Change core scaffold, potentially leading to new intellectual property and altered ADME properties. | nih.govnih.gov |
Correlation of Structural Modifications with Chemical Reactivity
The chemical reactivity of the 4,6-diaryl-2-aminopyrimidine scaffold is directly influenced by its structural features, which in turn correlates with its biological activity. The electronic nature of the substituents on the pyrimidine and aryl rings plays a significant role.
Reactivity of the Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which influences its reactivity in various chemical transformations. The presence of two electron-withdrawing nitrogen atoms makes the carbon atoms susceptible to nucleophilic attack. However, the 2-amino group is an electron-donating group, which can modulate the reactivity of the ring. Symmetrically substituted 4,6-dichloropyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions with various amines. mdpi.comnih.gov The reactivity can be controlled by the reaction conditions. mdpi.com
Influence of Aryl Substituents: The two 4-chlorophenyl groups in the title compound are electron-withdrawing due to the inductive effect of the chlorine atoms. This can further influence the electron density of the pyrimidine ring. In studies of 2-amino-4,6-diarylpyrimidine derivatives, modifications on these aryl rings have been shown to have a profound impact on biological activity. For example, in a series of anti-breast cancer agents, different substituents on the aryl rings led to significant variations in the inhibition of MCF-7 cell proliferation. nih.gov Similarly, in a series of α-glucosidase and α-amylase inhibitors, the nature and position of substituents on the aryl rings were critical for their inhibitory potency. researchgate.net
Reactivity of the 2-Amino Group: The 2-amino group is a key functional group that can participate in various reactions, such as N-arylation via Buchwald-Hartwig amination. rsc.org Its nucleophilicity can be influenced by the substituents on the pyrimidine ring. The acidity of the exocyclic amino group can be increased by introducing an electron-withdrawing group like a cyano at position 5, which can lead to stronger binding to biological targets. nih.gov
Table 5: Correlation of Structural Modifications with Biological Activity in 4,6-Diaryl-2-aminopyrimidine Derivatives
| Modification | Compound Series | Observed Effect on Activity | Reference |
|---|---|---|---|
| Substitution on the 4,6-diaryl rings | Anti-breast cancer agents | Significant variation in the inhibition of MCF-7, HUVEC, and Ishikawa cells. Compound III-3A showed potent antagonism of estrogen action and inhibition of VEGFR-2 phosphorylation. | nih.gov |
| Substitution on the 4,6-diaryl rings | α-glucosidase and α-amylase inhibitors | Compounds with specific substitutions showed potent dual inhibition, with IC50 values in the nanomolar range. | researchgate.net |
| Introduction of a cyano group at position 5 | Adenosine A1 receptor antagonists | Increased acidity of the 2-amino group, leading to enhanced binding affinity. | acs.orgnih.gov |
| Substitution on the 2-amino group | Adenosine A1 receptor antagonists | A methyl group on the exocyclic amine conferred high A1 receptor selectivity. | nih.gov |
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonds are highly directional interactions that play a pivotal role in the molecular recognition and self-assembly of pyrimidine (B1678525) derivatives. The presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms) in the pyrimidin-2-amine core facilitates the formation of robust and predictable hydrogen bonding networks.
The most prominent intermolecular interaction in the crystal structures of 2-aminopyrimidine (B69317) derivatives is the N-H…N hydrogen bond. In a closely related analog, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the amino group acts as a hydrogen bond donor to the ring nitrogen atoms of an adjacent molecule. nih.gov This interaction is highly specific, linking the molecules into centrosymmetric dimers characterized by the robust R²₂(8) ring motif, a common feature in such systems. nih.gov These strong intermolecular N-H…N hydrogen bonds connect the molecules to form extended one-dimensional ribbons. nih.gov Studies on other 2,4-diaminopyrimidine (B92962) derivatives like trimethoprim (B1683648) also show similar R²₂(8) homosynthons formed via pairs of C4–NH₂···N3 hydrogen bonds. nih.govacs.org
| Interaction | Description | Graph Set | Reference |
| N-H···N | Links molecules into dimers and extended ribbons. | R²₂(8) | nih.gov |
| Interaction | Description | Reference |
| C-H···N | Acts as a secondary stabilizing force in the crystal packing. | mdpi.comrsc.org |
In derivatives of the title compound where a sulfur-containing substituent is present, weak C-H…S hydrogen bonds can play a significant role in linking the primary supramolecular motifs. In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, a C-H…S interaction is observed where a phenyl hydrogen atom acts as the donor to the sulfur atom of the methylsulfanyl group on an adjacent molecule. nih.gov This interaction connects the N-H···N bonded ribbons into a two-dimensional, undulating layer-like structure. nih.gov
| Donor | Acceptor | Distance (H···S) | Angle (C-H···S) | Reference |
| C-H (phenyl) | S (methylsulfanyl) | 2.916 Å | 164° | nih.gov |
While the title compound lacks an oxygen atom, its derivatives and cocrystals frequently exhibit C-H…O hydrogen bonds. Studies on substituted pyrimidinones (B12756618) show that C-H…O interactions are significant, second only to the stronger N-H…O bonds in stabilizing the crystal structure, contributing an average of -6.48 kcal mol⁻¹ to the total stabilization energy. acs.orgnih.gov In cocrystals of 5-nitrouracil (B18501) with various solvents, C-H...O bonds are consistently formed. nih.gov For instance, in a cocrystal with 3-aminopyridine, bifurcated C-H...O bonds connect adjacent molecules. nih.gov These interactions are crucial for creating complex, three-dimensional hydrogen-bonded networks.
| Interaction Type | Context | Significance | Reference |
| C-H···O | Pyrimidinone derivatives | Contributes significantly to crystal stabilization energy. | acs.orgnih.gov |
| C-H···O | 5-Nitrouracil cocrystals | Connects adjacent molecules, forming complex networks. | nih.gov |
π-π Stacking Interactions
Aromatic rings, such as the chlorophenyl and pyrimidine rings of the title compound, engage in π-π stacking interactions, which are crucial for the dense packing of molecules in the crystal. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic systems.
In the crystal structure of the analogous compound 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the phenyl and pyrimidine rings of adjacent molecules exhibit offset face-to-face π-π stacking interactions. nih.gov This arrangement, where the rings are parallel but laterally shifted, is more favorable than a direct face-to-face orientation as it minimizes electrostatic repulsion. These interactions create a zig-zag assembly of molecules along the crystallographic c-axis. nih.gov Similar offset stacking is a common packing feature in other pyridine (B92270) and pyrimidine derivatives. researchgate.netresearchgate.net
| Interaction | Ring Centroid Distance | Perpendicular Ring Distance | Dihedral Angle | Reference |
| Phenyl···Pyrimidine | 4.420 (2) Å | 3.463 Å and 3.639 Å | 3.99° | nih.gov |
Centroid-to-Centroid Distances
Centroid-to-centroid distances are a key parameter in quantifying π-π stacking interactions between aromatic rings. These interactions are vital in the crystal packing of many aromatic compounds. In a closely related molecule, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, π-π stacking interactions are observed in a zigzag fashion. nih.gov The distance between the centroids of the pyrimidine and phenyl rings of adjacent molecules is a critical measure of this stacking.
For the analogous compound, the following distances have been recorded:
Centroid-to-Centroid Distance: 4.420 (2) Å between the pyrimidine ring (Cg1) and the phenyl ring (Cg2) of a neighboring molecule. nih.gov
Perpendicular Ring Distances: 3.463 Å and 3.639 Å. nih.gov
Dihedral Angle: The dihedral angle between the interacting pyrimidine and phenyl ring planes is 3.99°. nih.gov
These offset face-to-face π-π stacking interactions contribute significantly to the formation of the three-dimensional supramolecular structure. nih.gov
| Parameter | Value |
|---|---|
| Centroid-to-Centroid Distance (Å) | 4.420 (2) |
| Perpendicular Ring Distance 1 (Å) | 3.463 |
| Perpendicular Ring Distance 2 (Å) | 3.639 |
| Dihedral Angle Between Planes (°) | 3.99 |
Halogen Bonding and Other Non-Covalent Interactions (e.g., Cl...Cl, Cl...O)
The presence of chlorine atoms on the phenyl rings of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine allows for the formation of halogen bonds. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). mdpi.comnih.gov In addition to classic halogen bonds, other weak interactions involving chlorine, such as C-H···Cl contacts, play a significant role in stabilizing crystal structures. nih.gov
In various crystal structures of related chloro-substituted organic molecules, these interactions are prevalent:
Cl···Cl Interactions: These contacts can also occur, helping to link molecules into larger assemblies. mdpi.com
N–H···N Hydrogen Bonds: For compounds containing a 2-aminopyrimidine moiety, strong intermolecular N–H···N hydrogen bonds are common and typically form robust dimeric rings with an R²₂(8) graph set notation. nih.govnih.gov This motif is a predictable and stable feature in the supramolecular chemistry of 2-aminopyrimidines. nih.govacs.org
While specific data for this compound is not available, the analysis of analogous compounds suggests a high probability of these interactions governing its molecular assembly.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the types and relative importance of different intermolecular contacts. mdpi.com
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H···H | 39.2 |
| H···C/C···H | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O | 8.0 |
The analysis highlights that while non-specific van der Waals forces (H···H contacts) are dominant, the directional interactions involving chlorine (Cl···H/H···Cl) make a substantial contribution to stabilizing the crystal structure. nih.gov Similar analyses on other pyrimidine derivatives also confirm the importance of H-atom contacts in crystal packing. nih.govmdpi.comresearchgate.net
Supramolecular Architectures and Crystal Packing Motifs
The combination of the aforementioned intermolecular interactions leads to the formation of complex three-dimensional supramolecular architectures. nih.govmdpi.com A recurring and highly significant motif in the structures of 2-aminopyrimidine derivatives is the hydrogen-bonded dimer. nih.govnih.gov
Key architectural features include:
R²₂(8) Ring Motifs: Molecules of 2-aminopyrimidine derivatives frequently form centrosymmetric dimers through pairs of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govnih.gov This robust synthon often acts as a primary building block for more extended structures.
Ribbons and Layers: The dimeric units can be further linked by other interactions, such as weaker C-H···Cl or π-π stacking, to form one-dimensional ribbons or two-dimensional layers. nih.gov
3D Networks: Ultimately, these lower-dimensional structures interconnect to establish a stable, three-dimensional supramolecular framework. nih.govnih.gov The specific arrangement, whether it be herringbone or other packing patterns, is dictated by the subtle interplay of all active non-covalent forces. mdpi.com
In the case of this compound, it is anticipated that the molecular packing would be dominated by N-H···N hydrogen-bonded dimers, which are then arranged into a larger 3D network stabilized by π-π stacking and interactions involving the chlorine substituents.
Reactivity and Chemical Transformations
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of pyrimidine (B1678525) halides generally follows the order C4(6) > C2 > C5 for both palladium-catalyzed reactions and nucleophilic aromatic substitution (SNAr) displacements. acs.org In the case of 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine, the C4 and C6 positions are occupied by bulky chlorophenyl groups, and the C2 position has an amino group, leaving the C5 position as the primary site for potential electrophilic substitution. However, the electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging without strong activating groups.
Nucleophilic substitution reactions are more common for pyrimidine derivatives. Halogenated pyrimidines, for instance, readily undergo SNAr reactions, allowing for the introduction of various nucleophiles. mdpi.com While the title compound does not possess a leaving group on the pyrimidine ring itself, related structures like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrate chemoselective SNAr reactions. researchgate.net In these reactions, anilines and secondary aliphatic amines selectively displace the chloride group, whereas deprotonated anilines displace the sulfone group. researchgate.net
The 2-amino group on the pyrimidine core can also participate in reactions. For instance, it can react with carbonyl compounds to form imines or with carboxylic acid derivatives to yield amides. researchgate.net
Substituent Effects on Reactivity (e.g., Electronic Nature, Steric Hindrance)
Electronic Nature:
2-Amino Group: The amino group at the C2 position is an electron-donating group, which can increase the electron density of the pyrimidine ring, potentially modulating its reactivity towards electrophiles and nucleophiles.
4,6-Diaryl Groups: The aryl groups at the C4 and C6 positions significantly influence the electronic properties of the pyrimidine core. researchgate.net The nature of the substituents on these aryl rings can either donate or withdraw electron density, thereby tuning the reactivity. For example, studies on related 6-aryl-2,4-dichloropyrimidines showed that an electron-donating C6-(4-methoxyphenyl) group resulted in slightly lower reactivity in amination reactions compared to an electron-neutral C6-phenyl group. acs.org In the title compound, the 4-chlorophenyl groups are electron-withdrawing due to the inductive effect of the chlorine atom, which would further increase the electron deficiency of the pyrimidine ring and its susceptibility to nucleophilic attack, had it a suitable leaving group.
Steric Hindrance: The two bulky 4-chlorophenyl groups at the C4 and C6 positions create significant steric hindrance around the pyrimidine ring. This steric crowding can influence the regioselectivity of reactions by directing incoming reagents to the less hindered positions. For instance, in reactions involving the 2-amino group, the bulky adjacent substituents might affect the approach of reactants. Similarly, any potential reaction at the C5 position would be sterically influenced by the flanking chlorophenyl groups. In studies of related compounds, steric factors were proposed to explain reaction selectivity. researchgate.net
Mechanism-Driven Selectivity in Reactions
The selectivity of reactions involving substituted pyrimidines is often dictated by the operative chemical mechanism. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions are two major pathways that exhibit distinct selectivity patterns.
SNAr Mechanism: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. scranton.edu The stability of this intermediate is key to the reaction's regioselectivity. For pyrimidines, nucleophilic attack at the C4/C6 positions typically leads to a more stable para-quinoid-like Meisenheimer intermediate compared to the ortho-quinoid intermediate formed from attack at the C2 position. acs.org This inherent preference often results in higher reactivity at the C4 and C6 positions. For example, the reaction of 6-aryl-2,4-dichloropyrimidine with dibutylamine (B89481) under SNAr conditions gives a mixture of isomers, favoring substitution at the C4 position. acs.org The presence of electron-withdrawing groups, like the 4-chlorophenyl groups in the title compound, would stabilize the negative charge in the Meisenheimer complex, thus facilitating the SNAr reaction if a leaving group were present.
Palladium-Catalyzed Reactions: In contrast, palladium-catalyzed reactions can exhibit different or enhanced selectivity. For the amination of 6-aryl-2,4-dichloropyrimidines, Pd-catalyzed reactions show a strong preference for substitution at the C4 position, with regioselectivities greater than 30:1, a significant improvement over standard SNAr conditions. acs.org The choice of ligand and catalyst system is crucial for achieving this high selectivity. For instance, catalysts like Pd(OAc)2/dppb were found to be highly effective. acs.org This highlights how changing the reaction mechanism from SNAr to a catalytic cycle provides a powerful tool for controlling reaction outcomes.
The table below summarizes the regioselectivity observed in the amination of a related dichloropyrimidine under different mechanistic conditions.
| Reaction Type | Conditions | Nucleophile | C4:C2 Regioselectivity | Reference |
| SNAr | K₂CO₃, DMAc | Dibutylamine | 70:30 | acs.org |
| SNAr | K₂CO₃, DMAc | Morpholine | 80:20 | acs.org |
| Pd-catalyzed | Pd(OAc)₂/dppb, LiHMDS | Dibutylamine | >99:1 | acs.org |
| Pd-catalyzed | Pd(OAc)₂/dppb, LiHMDS | Morpholine | >99:1 | acs.org |
This table is illustrative and based on the reactivity of 6-(4-fluorophenyl)-2,4-dichloropyrimidine.
Functional Group Interconversions on the Pyrimidine Core
Functional group interconversions allow for the modification of the existing groups on the this compound molecule, enabling the synthesis of a variety of derivatives. The primary site for such transformations is the 2-amino group.
The exocyclic amino group can undergo a range of classical reactions:
Amide Formation: It can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form the corresponding amides. This transformation introduces an acyl group and changes the electronic properties and hydrogen-bonding capabilities of the substituent. researchgate.net
Imine Formation: Reaction with aldehydes or ketones leads to the formation of Schiff bases (imines). researchgate.net This introduces a C=N double bond and allows for the attachment of a wide variety of other chemical moieties.
Alkylation/Arylation: While direct N-alkylation or N-arylation of the amino group can be challenging to control, these modifications are often achieved through other synthetic routes, such as using a starting material that already contains the desired substituted amino group. For example, 2-amino-4,6-diarylpyrimidine-5-carbonitriles have been synthesized with free, mono-, or disubstituted amino groups at the C2 position. nih.gov
These interconversions are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science. nih.govtandfonline.com
Role As Intermediates in Chemical Synthesis
Building Blocks for Complex Heterocyclic Systems
The 2-aminopyrimidine (B69317) moiety is a well-established synthon for the creation of fused heterocyclic systems. While direct examples involving 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine are not extensively documented in readily available literature, the reactivity of analogous 2-aminopyrimidine structures provides a clear indication of its potential. For instance, the general class of 2-aminopyrimidines can undergo condensation reactions with various bifunctional reagents to yield fused ring systems like pyrimido[1,2-a]pyrimidines, imidazo[1,2-a]pyrimidines, and triazolo[1,5-a]pyrimidines.
The synthesis of related pyrimidine (B1678525) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine (B92328). For example, the synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine is achieved by reacting 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with guanidine hydrochloride in the presence of a base. ptfarm.pl This highlights a common route to the core structure, which can then be elaborated upon.
Furthermore, aminopyrimidine compounds are recognized for their importance in the synthesis of complexes and as N-donor ligands for creating coordination polymers with unique architectures. nih.gov The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound can coordinate with metal ions, facilitating the assembly of supramolecular structures.
Precursors for Other Chemical Scaffolds
The this compound scaffold is a valuable precursor for generating a wide array of other chemical structures through functional group manipulation. The primary amino group is a key site for derivatization.
For example, a similar compound, 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide, is prepared and subsequently used in condensation reactions with aromatic aldehydes to form Schiff bases (azomethines). These Schiff bases can then undergo cycloaddition reactions, for instance with benzoyl isothiocyanate, to yield entirely new heterocyclic systems like 1,3,5-oxadiazines. This demonstrates a pathway where the initial aminopyrimidine is transformed into a more complex scaffold.
Another example of scaffold modification involves the reaction of 2-amino-4,6-diarylpyrimidines. In one study, 1-[4-(4-Chlorophenyl)-6-p-tolyl-pyrimidin-2-yl]-3-aryl-ureas were synthesized from 4-(4-chlorophenyl)-6-p-tolyl-2-aminopyrimidine. ptfarm.pl This was achieved by first reacting the aminopyrimidine with phenylchloroformate and then with a substituted semicarbazide. ptfarm.pl This process illustrates how the amino group can be used to link the pyrimidine core to other molecular fragments, thereby creating new chemical scaffolds.
The following table summarizes the transformation of aminopyrimidine precursors into different chemical scaffolds based on related compounds.
| Precursor Compound | Reagents | Resulting Scaffold |
| 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide | Aromatic Aldehydes, Benzoyl Isothiocyanate | 1,3,5-Oxadiazine |
| 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | Phenylchloroformate, Substituted Semicarbazide | 1,3-Disubstituted Urea |
General Applications in Applied Organic Chemistry
In applied organic chemistry, the utility of a compound is often defined by its ability to serve as a readily available starting material for a range of products. The pyrimidine framework is a core component in many biologically active molecules and functional materials. nih.govmdpi.com The synthesis of various pyrimidine derivatives is a topic of significant interest, with numerous methods developed for their preparation. organic-chemistry.org
The 2,4,6-trisubstituted pyrimidine structure, of which this compound is an example, is a common motif. The synthesis of such compounds can be achieved through multicomponent reactions, for instance, by reacting a ketone, an aldehyde, and an amidine. researchgate.net The presence of the two 4-chlorophenyl groups in the target compound provides specific steric and electronic properties, while also offering sites for further functionalization through reactions like cross-coupling, should the chlorine atoms be substituted.
The development of inhibitors for biological targets like Aurora kinases has involved the synthesis of extensive libraries of 2,4-bisanilinopyrimidines starting from 2,4-dichloropyrimidine (B19661). nih.gov This process of displacing chlorine atoms with anilines is a fundamental reaction in pyrimidine chemistry and underscores the role of halogenated pyrimidines as key intermediates. nih.govacs.org While the target compound is an aminopyrimidine, its synthesis likely proceeds from a dichlorinated precursor, which itself is a cornerstone of pyrimidine-based synthetic campaigns.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine, and how is its structure validated?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorophenyl groups can be introduced using Suzuki-Miyaura coupling or Ullmann-type reactions with halogenated precursors. Multi-step protocols involving pyrimidine ring formation followed by aryl group substitution are typical .
- Structural Validation :
- IR Spectroscopy : NH₂ stretching (~3340–3420 cm⁻¹), aromatic C-H (~3080 cm⁻¹), and C=N/C=C vibrations (~1670–1680 cm⁻¹) confirm functional groups .
- ¹H NMR : Aromatic protons (δ 7.39–8.71 ppm) and NH₂ signals (δ ~6.81 ppm) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 for PM2 analogs) verify molecular weight .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- RAGE Binding Assays : Surface plasmon resonance (SPR) or competitive ELISA quantify binding affinity to the RAGE V-domain, with IC₅₀ values indicating potency .
- Antimicrobial Screening : Broth microdilution assays measure minimum inhibitory concentrations (MICs) against bacterial/fungal strains, as seen in structurally related pyrimidines .
- Cytotoxicity : MTT or resazurin assays assess toxicity in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Typically requires polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic aryl groups. Aqueous solubility is limited, necessitating stock solutions in DMSO for biological assays .
- Stability : Stable at room temperature in dry, dark conditions. Degradation under acidic/basic conditions or prolonged UV exposure should be monitored via HPLC .
Advanced Research Questions
Q. How does the substitution pattern of 4-chlorophenyl groups influence RAGE antagonism and selectivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The 4-chlorophenyl groups enhance binding to RAGE’s hydrophobic pockets via π-π stacking and halogen bonding .
- Substituent Positioning : Para-substitution on phenyl rings optimizes steric compatibility with RAGE’s ligand-binding domain, as shown in docking studies .
- Comparative Analysis : Analogues with methoxy or methyl groups exhibit reduced potency, highlighting the critical role of chlorine atoms .
Q. How can computational methods elucidate the binding mechanism of this compound to RAGE?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses within the RAGE V-domain, identifying key residues (e.g., Lys52, Asp109) for hydrogen bonding and hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS trajectories assess binding stability and conformational changes over time .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energies to rank compound efficacy .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Discrepancies in MIC or IC₅₀ values may arise from variations in bacterial strains, cell lines, or endpoint measurements. Cross-validation using reference standards (e.g., ciprofloxacin for antimicrobial assays) is critical .
- Dose-Response Curves : Replicate experiments with gradient concentrations to confirm activity thresholds .
- Target Validation : Use RNAi or CRISPR-Cas9 to confirm RAGE-specific effects in disease models .
Q. What preclinical models validate the therapeutic potential of this compound in Alzheimer’s disease (AD)?
- Transgenic Mice : APP/PS1 models show reduced soluble Aβ levels and improved cognitive function (Morris water maze) after treatment .
- Biomarker Analysis : ELISA or Western blot quantifies Aβ₁–₄₂, TNF-α, and IL-6 in brain homogenates to assess anti-inflammatory effects .
- Pharmacokinetics : LC-MS/MS measures brain permeability and half-life in plasma .
Q. How does this compound compare to other RAGE antagonists in terms of efficacy and toxicity?
- Comparative Table :
| Antagonist Type | Advantages | Limitations |
|---|---|---|
| This compound | High brain permeability, oral bioavailability | Potential off-target effects on other receptors |
| Anti-RAGE Antibodies | High specificity | Poor blood-brain barrier penetration |
| Soluble RAGE (sRAGE) | Neutralizes extracellular ligands | Short half-life, costly production |
| . |
Q. What strategies improve the pharmacokinetic properties of this compound for clinical translation?
- Prodrug Design : Esterification of NH₂ groups enhances solubility and absorption .
- Nanocarrier Systems : Liposomal encapsulation improves biodistribution and reduces renal clearance .
- Metabolic Stability : Cytochrome P450 inhibition assays guide structural modifications to prevent rapid hepatic metabolism .
Methodological Notes
- Contradiction Management : Always cross-reference synthetic protocols (e.g., reaction temperatures, catalysts) and biological assay conditions (e.g., serum concentration in cell culture) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly when using transgenic AD models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
